molecular formula C16H17N5O6 B11503577 Benzoic acid, 4-[(acetylamino)(4-acetylaminofurazan-3-yl)methyleneaminooxymethyl]-, methyl ester

Benzoic acid, 4-[(acetylamino)(4-acetylaminofurazan-3-yl)methyleneaminooxymethyl]-, methyl ester

Cat. No.: B11503577
M. Wt: 375.34 g/mol
InChI Key: WMXQXFVKPHHVTC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(acetylamino)(4-acetylaminofurazan-3-yl)methyleneaminooxymethyl]-, methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core, acetylamino groups, and a furazan ring. Its molecular formula is C({16})H({15})N({3})O({6}).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(acetylamino)(4-acetylaminofurazan-3-yl)methyleneaminooxymethyl]-, methyl ester typically involves multiple steps:

    Formation of the Benzoic Acid Derivative: The initial step involves the preparation of a benzoic acid derivative, which is then functionalized with acetylamino groups.

    Introduction of the Furazan Ring: The furazan ring is introduced through a cyclization reaction involving appropriate precursors.

    Methyl Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups in the furazan ring, converting them to amines.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br(_2)) or sulfuric acid (H(_2)SO(_4)).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the acetylamino groups, while reduction can produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug development studies.

Medicine

The compound’s potential medicinal applications include its use as a precursor for developing pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.

Industry

In industry, the compound can be used in the production of specialty chemicals. Its unique properties may make it suitable for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Benzoic acid, 4-[(acetylamino)(4-acetylaminofurazan-3-yl)methyleneaminooxymethyl]-, methyl ester exerts its effects depends on its interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in biochemical pathways. The furazan ring and acetylamino groups are likely involved in these interactions, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(acetylamino)-, methyl ester: This compound lacks the furazan ring, making it less complex.

    Benzoic acid, 4-(dimethylamino)-, methyl ester: This compound has a dimethylamino group instead of the acetylamino and furazan groups.

    Benzoic acid, 4-(acetyloxy)-, methyl ester: This compound features an acetyloxy group instead of the acetylamino and furazan groups.

Uniqueness

Benzoic acid, 4-[(acetylamino)(4-acetylaminofurazan-3-yl)methyleneaminooxymethyl]-, methyl ester is unique due to the presence of both acetylamino groups and a furazan ring. This combination of functional groups provides distinct chemical properties and reactivity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C16H17N5O6

Molecular Weight

375.34 g/mol

IUPAC Name

methyl 4-[[(Z)-[acetamido-(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxymethyl]benzoate

InChI

InChI=1S/C16H17N5O6/c1-9(22)17-14(13-15(18-10(2)23)21-27-19-13)20-26-8-11-4-6-12(7-5-11)16(24)25-3/h4-7H,8H2,1-3H3,(H,17,20,22)(H,18,21,23)

InChI Key

WMXQXFVKPHHVTC-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=NON=C1/C(=N/OCC2=CC=C(C=C2)C(=O)OC)/NC(=O)C

Canonical SMILES

CC(=O)NC1=NON=C1C(=NOCC2=CC=C(C=C2)C(=O)OC)NC(=O)C

Origin of Product

United States

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